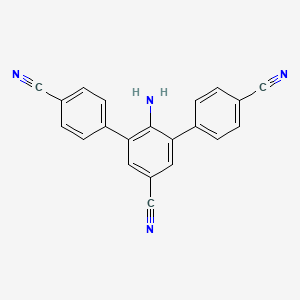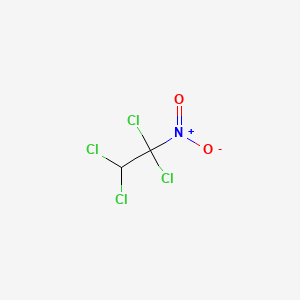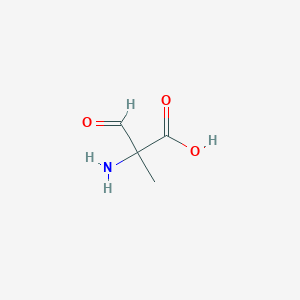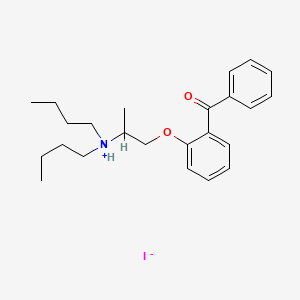
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dibutylamino group and a propoxy linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
Dihydrocoumarin: A derivative with a chiral carbon.
Coumarin: A benzopyranone derivative with different biological activities.
Uniqueness
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is unique due to its specific substitution pattern and the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
10401-26-0 |
|---|---|
Molekularformel |
C24H34INO2 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide |
InChI |
InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H |
InChI-Schlüssel |
YJIPPFSUCLKWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



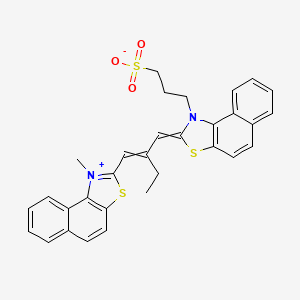
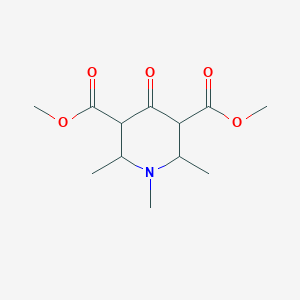

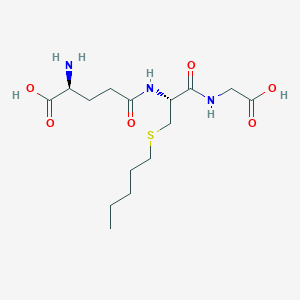
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
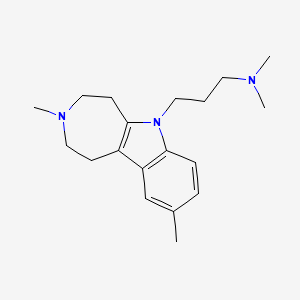
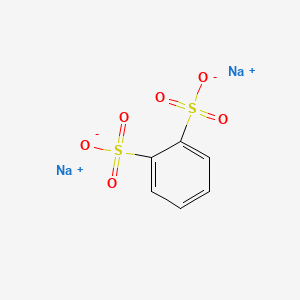
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
